molecular formula C11H10N2 B1298400 1,2-Dimethyl-1H-indole-3-carbonitrile CAS No. 51072-84-5

1,2-Dimethyl-1H-indole-3-carbonitrile

Cat. No. B1298400
CAS RN: 51072-84-5
M. Wt: 170.21 g/mol
InChI Key: QWHVKHABWPGMGT-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-indole-3-carbonitrile is a chemical compound with the CAS Number: 51072-84-5 . It has a molecular weight of 170.21 . This compound is typically in solid form and is stored at ambient temperature .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-1H-indole-3-carbonitrile is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The compound also contains two methyl groups attached to the indole ring and a carbonitrile group .


Physical And Chemical Properties Analysis

1,2-Dimethyl-1H-indole-3-carbonitrile is a solid compound . It has a molecular weight of 170.21 . The boiling point of this compound is reported to be between 103-105 degrees .

Scientific Research Applications

Antiviral Applications

Indole derivatives, including 1,2-Dimethyl-1H-indole-3-carbonitrile, have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Applications

Indole derivatives have demonstrated anti-inflammatory properties. This suggests that 1,2-Dimethyl-1H-indole-3-carbonitrile could potentially be used in the development of anti-inflammatory drugs .

Anticancer Applications

Indole derivatives have shown anticancer activities. This suggests that 1,2-Dimethyl-1H-indole-3-carbonitrile could potentially be used in the development of anticancer drugs .

Antioxidant Applications

Indole derivatives have demonstrated antioxidant properties. This suggests that 1,2-Dimethyl-1H-indole-3-carbonitrile could potentially be used in the development of antioxidant drugs .

Antimicrobial Applications

Indole derivatives have shown antimicrobial activities. This suggests that 1,2-Dimethyl-1H-indole-3-carbonitrile could potentially be used in the development of antimicrobial drugs .

Synthesis Reagent

1,2-Dimethyl-1H-indole-3-carbonitrile can be used as a synthesis reagent for the preparation of biologically active indoles, inhibitors of glycogen synthase kinase 3β (GSK-3), indole fragments as inosine monophosphate dehydrogenase (IMPDH) inhibitors, and HIV-1 integrase inhibitors .

Multicomponent Reactions

1,2-Dimethyl-1H-indole-3-carbonitrile and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They have been used in inherently sustainable multicomponent reactions .

Synthesis of Active Molecules

1,2-Dimethyl-1H-indole-3-carbonitrile and related members of the indole family are ideal precursors for the synthesis of active molecules .

Future Directions

The future directions for research on 1,2-Dimethyl-1H-indole-3-carbonitrile and similar compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields. The indole scaffold has been tested for maximum activity in pharmacological compounds . Further studies could also focus on the development of novel compounds with anti-tubercular activity .

Mechanism of Action

Target of Action

1,2-Dimethyl-1H-indole-3-carbonitrile is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that 1,2-Dimethyl-1H-indole-3-carbonitrile may also interact with various targets.

Mode of Action

Indole derivatives are known to bind to their targets and induce changes that lead to various biological activities .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1,2-Dimethyl-1H-indole-3-carbonitrile may also affect multiple biochemical pathways.

Result of Action

For instance, some indole derivatives have been shown to have antiviral activity, with inhibitory activity against influenza A .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 1,2-Dimethyl-1H-indole-3-carbonitrile, it is recommended to be stored at 2-8°C , suggesting that temperature could be an important factor in its stability.

properties

IUPAC Name

1,2-dimethylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-8-10(7-12)9-5-3-4-6-11(9)13(8)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHVKHABWPGMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350584
Record name 1,2-Dimethyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

51072-84-5
Record name 1,2-Dimethyl-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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